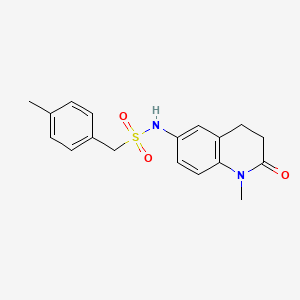

N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

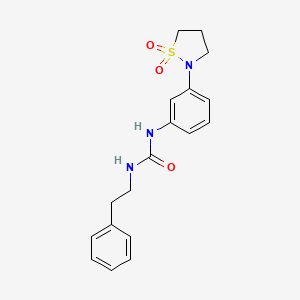

“N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide” is a small molecule that acts as an ABA (Abscisic Acid) mimic . It is known to activate multiple ABA receptors and has been used in research to help plants overcome abiotic stresses such as drought, cold, and soil salinity .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction as was done in the study . The crystal structure of the compound in complex with the PYL2 ABA receptor and the HAB1 PP2C was solved, revealing that the compound mediates a gate-latch-lock interacting network .Physical And Chemical Properties Analysis

The compound has a formula of C18 H20 N2 O3 S and a formal charge of 0. Its formula weight is 344.428 Da . More detailed physical and chemical properties would require access to a comprehensive chemical database.Scientific Research Applications

Vasodilation Activity

Research has identified derivatives of tetrahydroisoquinoline, similar in structure to the compound , as potent renal vasodilators. These derivatives have shown DA1 agonistic activities, with significant implications for treating renal conditions and improving kidney function through vasodilation. The structure-activity relationship of these compounds underscores their potential in medical applications focused on vascular health (Anan et al., 1996).

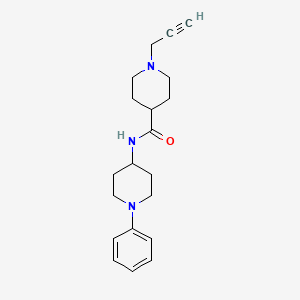

Catalytic Enantioselective Reactions

Another study explored the synthesis of optically active, axially chiral tetrahydroquinolines through catalytic enantioselective reactions. These compounds, including those related to N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide, exhibit unique properties when exposed to acids, potentially offering insights into novel reaction mechanisms and applications in chiral synthesis (Suzuki et al., 2015).

Antibacterial Properties

A related compound demonstrated broad antibacterial activity and a favorable pharmacokinetic profile, suggesting the potential for systemic infection treatments. This highlights the antimicrobial potential of similar compounds, including N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide, in combating various bacterial infections (Goueffon et al., 1981).

Enzyme Inhibition Studies

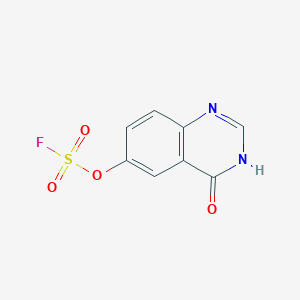

Research on methanesulfonyl fluoride and its interaction with acetylcholinesterase provides insights into the inhibitory mechanisms of similar sulfonamide compounds. Such studies are crucial for understanding how these compounds can be used to regulate enzymatic activities, with implications for treating diseases related to enzyme dysfunction (Kitz & Wilson, 1963).

Mechanism of Action

Future Directions

The compound’s ability to activate multiple ABA receptors and protect plants from water loss and drought stress suggests potential applications in agriculture, particularly in regions affected by drought and other abiotic stresses . The crystal structure of the compound provides a structural basis for designing the next generation of ABA-mimicking small molecules .

properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-3-5-14(6-4-13)12-24(22,23)19-16-8-9-17-15(11-16)7-10-18(21)20(17)2/h3-6,8-9,11,19H,7,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRLUDGFPXLBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2649067.png)

![1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2649071.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2649072.png)

![2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2649074.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2649077.png)

![7-Methyl-7-azabicyclo[4.1.0]heptane](/img/structure/B2649080.png)

![N-(2,3-dimethylphenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2649084.png)

![1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane](/img/structure/B2649087.png)